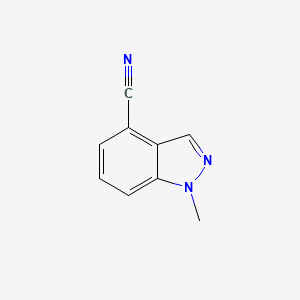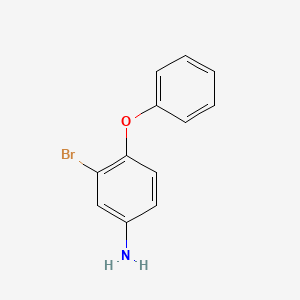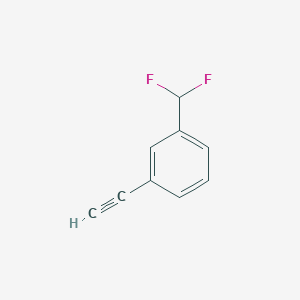
3-(Difluoromethyl)phenylacetylene
描述
作用机制
Target of Action
It is often used as a research compound , indicating that it may interact with various biological targets.
Mode of Action
Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues . This property could influence the compound’s interaction with its targets.
Pharmacokinetics
Fluorine’s unique properties can lead to enhanced metabolic stability, bioavailability, lipophilicity, membrane permeability, and ultimately potency of pharmaceuticals and agrochemicals .
Result of Action
The presence of the difluoromethyl group provides opportunities for unusual c-h hydrogen-bonding interactions , which could influence the compound’s effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Difluoromethyl)phenylacetylene. It’s worth noting that there is current concern about the environmental persistence of fluorinated metabolites arising from trifluoromethyl groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)phenylacetylene typically involves the introduction of a difluoromethyl group to a phenylacetylene precursor. One common method is the difluoromethylation of phenylacetylene using difluoromethylation reagents under specific reaction conditions. For instance, the reaction can be carried out using difluoromethylsulfone as the CF₂H source, with a base such as NaHCO₃, and a photocatalyst like Ir(ppy)₃ in acetonitrile solvent, irradiated with blue LEDs .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The choice of reagents and conditions would be optimized for high yield and purity, ensuring the process is economically viable and environmentally friendly.
化学反应分析
Types of Reactions
3-(Difluoromethyl)phenylacetylene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acetylene group to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzoic acid derivatives, while reduction could produce difluoromethylated alkenes or alkanes.
科学研究应用
3-(Difluoromethyl)phenylacetylene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structural features make it a valuable tool in studying biological systems, especially in the context of fluorine’s effects on biological activity.
Industry: The compound is used in the production of materials with specific properties, such as increased thermal stability and resistance to degradation.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)phenylacetylene: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Methyl)phenylacetylene: Contains a methyl group instead of a difluoromethyl group.
3-(Chloromethyl)phenylacetylene: Features a chloromethyl group in place of the difluoromethyl group.
Uniqueness
3-(Difluoromethyl)phenylacetylene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The CF₂H group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it particularly valuable in pharmaceutical and material science applications .
属性
IUPAC Name |
1-(difluoromethyl)-3-ethynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMUGIHRJRSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B3086347.png)
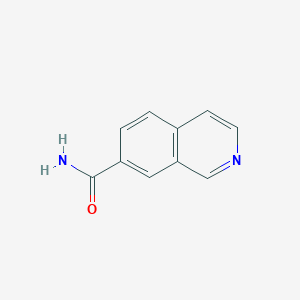
![(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086369.png)
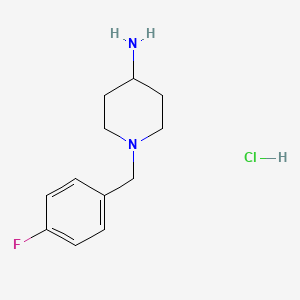
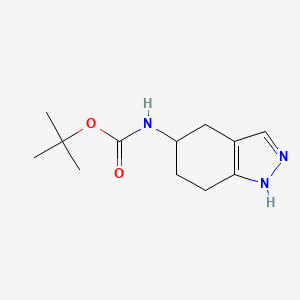
![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B3086385.png)
![(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086395.png)
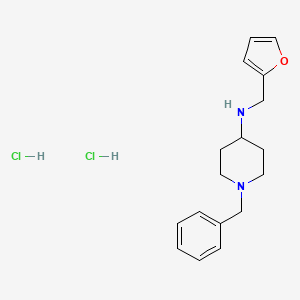
amine hydrochloride](/img/structure/B3086404.png)
![(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B3086414.png)
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)

